1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine
Description
Properties
IUPAC Name |
3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O/c1-8-6-10(17-15-8)7-16-4-2-9(3-5-16)11(12,13)14/h6,9H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYQBANFOBYLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CN2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Trifluoromethylated Amines
A common strategy involves constructing the piperidine ring from linear precursors bearing the trifluoromethyl group. For example:
- Mitsunobu Reaction :
Direct Trifluoromethylation
Late-stage trifluoromethylation using reagents such as:
- Togni’s Reagent : Electrophilic CF₃ transfer to pre-formed piperidine.
- Copper-Mediated Cross-Coupling : Utilizes (bpy)Cu(CF₃)₃ complexes for C–H trifluoromethylation.
Synthesis of (3-Methyl-1,2-oxazol-5-yl)methyl Derivatives
Oxazole Ring Formation
The 3-methyl-1,2-oxazole moiety is typically synthesized via:
- Robinson-Gabriel Synthesis :
Functionalization at C5 Position
The methyl group at C3 is introduced via:
- Methylation of Oxazole-5-carboxylates : Using methyl iodide and a base (e.g., K₂CO₃).
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with methylboronic acids.
Coupling Strategies for Final Assembly
Reductive Amination
A widely used method for linking the oxazole and piperidine moieties:
- Sodium Triacetoxyborohydride (STAB) :
Nucleophilic Substitution
Alternative pathway using pre-functionalized intermediates:
- Mitsunobu Reaction :
- Couples 4-(trifluoromethyl)piperidine-1-ol with 5-(hydroxymethyl)-3-methyl-1,2-oxazole.
- Requires DIAD and triphenylphosphine, with yields ~70%.
Process Optimization and Scalability
Solvent and Temperature Effects
Catalytic Systems
- Palladium Catalysts : Enhance trifluoromethylation efficiency (TON up to 1,200).
- Flow Chemistry : Enables continuous lithiation of intermediates, improving safety and scalability.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- HPLC : >99% purity on C18 column (MeCN:H₂O = 70:30).
- XRD : Confirms crystalline structure with peaks at 5.4°, 14.4°, and 26.5°.
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 91 | 99 | Scalable, mild conditions | Requires STAB handling |
| Mitsunobu Reaction | 70 | 95 | No byproducts | High cost of reagents |
| Flow Lithiation | 88 | 98 | Continuous production | Specialized equipment needed |
Chemical Reactions Analysis
Types of Reactions
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with higher oxidation states, while reduction may produce partially or fully reduced piperidine derivatives.
Scientific Research Applications
1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The oxazole ring may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may inhibit or activate specific enzymes, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine can be contextualized against related piperidine and oxazole/oxadiazole derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Findings
Trifluoromethyl vs. Other Substituents :
- The trifluoromethyl group in the target compound provides a balance of lipophilicity and metabolic stability compared to bulkier groups like 4-fluorophenyl () or benzimidazole-amine (). This may favor blood-brain barrier (BBB) penetration for CNS targets .
- In contrast, morpholine-containing analogs () exhibit higher polarity, making them more suitable for peripheral targets like diabetes management.
Oxazole vs. Oxadiazole rings with aryl substituents (e.g., 4-fluorophenyl in ) enhance π-π stacking but increase molecular weight and steric hindrance.
Piperidine Modifications: The addition of a pyridinyl-piperazine group () introduces basicity, which may improve solubility but reduce bioavailability due to increased polarity.
Pharmacological Implications
- The target compound’s moderate molecular weight (~260 g/mol) and LogP (estimated ~2.5) align with Lipinski’s rules, favoring oral bioavailability.
- Structural analogs with pyridinyl or benzimidazole groups () show promise in specific therapeutic areas (e.g., malaria) but may suffer from pharmacokinetic limitations.
Biological Activity
The compound 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is a synthetic organic molecule notable for its unique structural features, which include an oxazole ring and a trifluoromethyl group. This combination enhances its biological activity and stability, making it a subject of interest in pharmacological research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.
Structural Overview
The molecular formula of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine is . The presence of the trifluoromethyl group significantly influences its lipophilicity and overall biological behavior.
| Property | Value |
|---|---|
| Molecular Weight | 238.25 g/mol |
| IUPAC Name | 3-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,2-oxazole |
| InChI Key | XYYQBANFOBYLPO-UHFFFAOYSA-N |
Synthesis
The synthesis typically involves:
- Formation of the Oxazole Ring : Cyclization of appropriate precursors.
- Attachment of the Piperidine Ring : Nucleophilic substitution reactions.
- Introduction of the Trifluoromethyl Group : Electrophilic fluorination reactions.
The biological activity is primarily attributed to:
- Interaction with Enzymes/Receptors : The oxazole moiety may modulate enzyme activities or receptor functions.
- Enhanced Lipophilicity : The trifluoromethyl group aids in cell membrane penetration, facilitating interaction with intracellular targets.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy:
- Cytotoxicity : It exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Induces apoptosis via caspase activation |
| HCT-116 | 0.78 | Cell cycle arrest at G1 phase |
Comparative Analysis
Compared to structurally similar compounds:
- 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-methylpiperidine lacks the trifluoromethyl group and shows reduced biological activity.
| Compound | Biological Activity |
|---|---|
| 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine | High |
| 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-methylpiperidine | Moderate |
Study on Anticancer Properties
A recent study evaluated the compound's effects on apoptosis in breast cancer cells. Flow cytometry assays demonstrated that it increased caspase 3/7 activity, leading to significant apoptotic cell death in MCF-7 cells. The study concluded that modifications to enhance the oxazole ring could further improve efficacy .
Neuroprotective Effects
Another study explored neuroprotective properties against oxidative stress. The compound demonstrated a protective effect on neuronal cells exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases .
Q & A
Q. Critical Parameters :
- Temperature control : Prevents side reactions (e.g., decomposition of trifluoromethyl groups).
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction efficiency.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures ≥95% purity.
Characterization : - NMR spectroscopy (¹H, ¹³C, ¹⁹F) confirms structural integrity.
- High-resolution mass spectrometry (HRMS) validates molecular weight .
How can researchers validate the structural identity of 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-4-(trifluoromethyl)piperidine using advanced analytical techniques?
Q. Basic Analytical Validation
- Multinuclear NMR :
- ¹⁹F NMR : Detects the trifluoromethyl group (δ −60 to −70 ppm).
- ²D NMR (COSY, HSQC) : Resolves overlapping signals in the piperidine and oxazole regions .
- X-ray crystallography : Provides unambiguous confirmation of stereochemistry and bond angles, especially for novel derivatives .
- IR spectroscopy : Identifies functional groups (C=O, C-F stretches) and hydrogen bonding patterns .
What strategies are recommended for designing structure-activity relationship (SAR) studies involving this compound?
Q. Advanced SAR Design
- Systematic substitution : Modify the oxazole’s methyl group or piperidine’s trifluoromethyl group to assess impact on bioactivity.
- Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify key interactions with targets (e.g., enzymes, receptors) .
- Analog synthesis : Compare with structurally related compounds (e.g., piperidine-oxazole hybrids) to isolate critical moieties for activity .
Q. Example Design :
| Modification Site | Biological Target | Assay Type |
|---|---|---|
| Oxazole methyl group | CYP450 enzymes | Inhibition assay |
| Piperidine CF₃ group | Serotonin receptors | Radioligand binding |
How can contradictory biological activity data across different assays be resolved?
Advanced Data Analysis
Contradictions may arise from:
- Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound solubility .
- Off-target effects : Use orthogonal assays (e.g., SPR for binding vs. cellular viability assays) to confirm specificity.
- Metabolic stability : Evaluate hepatic microsome stability to rule out rapid degradation in cell-based assays .
Q. Resolution Workflow :
Replicate assays under standardized conditions.
Perform dose-response curves to calculate IC₅₀/EC₅₀ values.
Cross-validate with computational models (e.g., QSAR) .
What methodologies are effective for studying the compound’s stability under physiological conditions?
Q. Advanced Stability Studies
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and hydrolytic conditions (acid/base).
- LC-MS/MS monitoring : Quantify degradation products (e.g., hydrolysis of the oxazole ring) .
- Plasma stability assays : Incubate with human/animal plasma (37°C, 1–24 hrs) to assess metabolic susceptibility .
Q. Key Findings :
- The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs.
- Oxazole ring is susceptible to hydrolysis at pH > 9.0 .
How can computational modeling enhance understanding of this compound’s interactions with biological targets?
Q. Advanced Computational Approaches
- Molecular dynamics (MD) simulations : Simulate binding to membrane-bound targets (e.g., GPCRs) over 100–200 ns trajectories.
- Free energy calculations : Use MM-PBSA/GBSA to estimate binding affinities .
- Fragment-based design : Identify hotspots for derivatization using programs like Schrödinger’s SiteMap .
Case Study :
Docking studies revealed hydrogen bonding between the oxazole nitrogen and Asp114 of the 5-HT₂A receptor, explaining its serotonergic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
